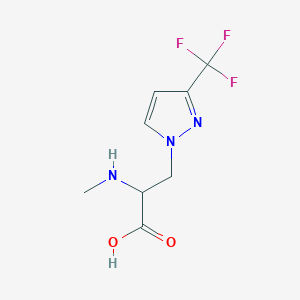
2-(Methylamino)-3-(3-(trifluoromethyl)-1h-pyrazol-1-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methylamino)-3-(3-(trifluoromethyl)-1h-pyrazol-1-yl)propanoic acid is a useful research compound. Its molecular formula is C8H10F3N3O2 and its molecular weight is 237.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-(Methylamino)-3-(3-(trifluoromethyl)-1H-pyrazol-1-yl)propanoic acid, also known as a derivative of pyrazole, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound, with a molecular formula of C8H11F3N4O and a molar mass of 236.19 g/mol, is characterized by the presence of a trifluoromethyl group, which is known to enhance the pharmacological properties of organic compounds.
The chemical structure can be represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | 2-(Methylamino)-3-[3-(trifluoromethyl)pyrazol-1-yl]propanamide |
| CAS Number | 1250360-90-7 |
| Molecular Formula | C8H11F3N4O |
| Molecular Weight | 236.19 g/mol |
The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The trifluoromethyl group enhances lipophilicity and metabolic stability, which may contribute to its efficacy in inhibiting specific enzymes or receptors.
Case Studies and Research Findings
- Inhibition of Pyruvate Dehydrogenase Kinase (PDHK) : Research has shown that compounds with similar structures exhibit significant inhibition of PDHK, an enzyme crucial for regulating glucose metabolism. For instance, a related compound demonstrated an IC50 value of 16 nM against PDHK, suggesting that this compound could possess similar inhibitory properties .
- Antidiabetic Potential : In animal models, related pyrazole derivatives have been noted to enhance the oxidation of lactate and improve glucose metabolism without affecting blood glucose levels in diabetic models. This suggests a potential therapeutic role for this compound in managing metabolic disorders.
- Neuroprotective Effects : Some studies indicate that pyrazole derivatives may exhibit neuroprotective effects by modulating neurotransmitter systems. The incorporation of the trifluoromethyl group has been linked to improved binding affinities for serotonin receptors, potentially leading to enhanced antidepressant-like effects .
Data Table: Summary of Biological Activities
Propriétés
Formule moléculaire |
C8H10F3N3O2 |
|---|---|
Poids moléculaire |
237.18 g/mol |
Nom IUPAC |
2-(methylamino)-3-[3-(trifluoromethyl)pyrazol-1-yl]propanoic acid |
InChI |
InChI=1S/C8H10F3N3O2/c1-12-5(7(15)16)4-14-3-2-6(13-14)8(9,10)11/h2-3,5,12H,4H2,1H3,(H,15,16) |
Clé InChI |
RXLZRCFVHQLBGI-UHFFFAOYSA-N |
SMILES canonique |
CNC(CN1C=CC(=N1)C(F)(F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















